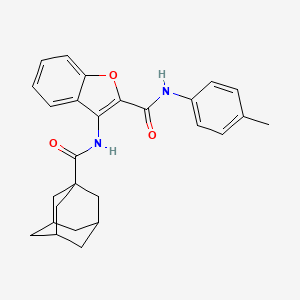

3-(Adamantane-1-amido)-N-(4-methylphenyl)-1-benzofuran-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “3-[(1-adamantylcarbonyl)amino]-N-(4-methylphenyl)-1-benzofuran-2-carboxamide” is a complex organic molecule. It contains an adamantylcarbonyl group, which is derived from adamantane, a type of diamondoid. Diamondoids are cage-like, diamond-like structures, and adamantane is the simplest diamondoid, consisting of three connected cyclohexane rings in a chair conformation . The compound also contains an amino group, a benzofuran group, and a carboxamide group .

Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups. The adamantyl group would provide a rigid, three-dimensional structure, while the benzofuran and carboxamide groups could participate in various interactions due to their polar nature .Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by its functional groups. For instance, the amino group could participate in acid-base reactions, the carboxamide group could undergo hydrolysis, and the benzofuran group could be involved in electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of polar groups like carboxamide could increase its solubility in polar solvents . The adamantyl group could contribute to its lipophilicity and potentially enhance its membrane permeability if it’s a drug .Wissenschaftliche Forschungsanwendungen

Polymer Technology

One area of application for adamantane-containing compounds is in the development of new polyamides and polyimides. For example, adamantyl groups have been incorporated into polyamide-imides (PAIs) to enhance their thermal stability and mechanical properties. These PAIs exhibit high glass transition temperatures (230-254°C) and thermal degradation temperatures (467-491°C in nitrogen), making them suitable for high-performance applications. The polymers also show good solubility in various solvents, allowing for easy processing into films with tensile strengths ranging from 67 to 110 MPa and tensile moduli from 2.1 to 2.6 GPa (Liaw & Liaw, 2001).

Medicinal Chemistry

In medicinal chemistry, adamantane derivatives have shown potential as antiviral and antibacterial agents. A study on the structure-activity relationship of vancomycin, eremomycin, and dechloroeremomycin aglycon derivatives highlighted the antibacterial and anti-HIV activities of N-(adamantyl-1)methylcarboxamide derivatives. These compounds demonstrated activity against both glycopeptide-susceptible and -resistant bacteria, with some showing good antiretroviral activity against HIV-1. This suggests the promising application of adamantane derivatives in the treatment and prophylaxis of bacterial infections and HIV (Printsevskaya et al., 2005).

Antimicrobial Agents

Adamantane derivatives have also been synthesized for their antimicrobial properties. N-(2-Adamantyl)-N'-(5-arylhydrazono-6-methyl-4-oxopyrimidin-2-yl) guanidines and related compounds were prepared and evaluated for their antimicrobial activity. These compounds showed potential as antimicrobial agents, with certain derivatives demonstrating marked bacteriostatic effects against Staphylococcus aureus and Bacillus subtilis. This indicates the utility of adamantane derivatives in developing new antimicrobial agents to combat resistant bacterial strains (Eisa, Tantawy, & El-kerdawy, 1990).

Material Science

In material science, the incorporation of adamantane moieties into aromatic diamines has led to the development of electroactive polymers with promising mechanical and thermal properties. These polymers, which include aromatic polyamides and polyimides containing adamantylphenoxy-substituted triphenylamine units, are characterized by high glass transition temperatures, good solubility in polar solvents, and the ability to form strong, transparent films. Their electrochemical and electrochromic properties make them suitable for applications in electronic devices (Hsiao et al., 2009).

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-(adamantane-1-carbonylamino)-N-(4-methylphenyl)-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H28N2O3/c1-16-6-8-20(9-7-16)28-25(30)24-23(21-4-2-3-5-22(21)32-24)29-26(31)27-13-17-10-18(14-27)12-19(11-17)15-27/h2-9,17-19H,10-15H2,1H3,(H,28,30)(H,29,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWZPSGZHGJIZDQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C45CC6CC(C4)CC(C6)C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H28N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B2897264.png)

![Methoxy-bis(2,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl)borane](/img/structure/B2897265.png)

![[(1S,5S)-5-Methyl-3-azabicyclo[3.1.0]hexan-1-yl]methanol;hydrochloride](/img/structure/B2897268.png)

![2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(3-phenylpropyl)acetamide](/img/structure/B2897269.png)

![N-[4-(4-Chlorophenyl)sulfanylcyclohexyl]prop-2-enamide](/img/structure/B2897271.png)

![2-((2-(2-((4-methoxybenzyl)amino)-2-oxoethyl)-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(4-methylbenzyl)butanamide](/img/structure/B2897274.png)

![N-(2,4-difluorophenyl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2897277.png)

![N-(2,5-dimethoxyphenyl)-1-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperidine-4-carboxamide](/img/structure/B2897280.png)

![4-(1H-pyrrol-1-yl)pyrrolo[1,2-a]quinoxaline](/img/structure/B2897282.png)

![2-{[3-(2,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-ethyl-N-(3-methylphenyl)acetamide](/img/structure/B2897285.png)

![4-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-2-pyrimidinamine](/img/structure/B2897286.png)